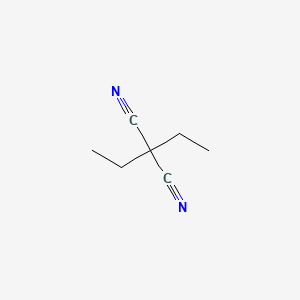

2,2-Diethylmalononitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-diethylpropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-3-7(4-2,5-8)6-9/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEHSKCCVPIDNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380425 | |

| Record name | 2,2-diethylmalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28118-33-4 | |

| Record name | 2,2-diethylmalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Technical Guide: 2,2-Diethylmalononitrile (CAS 28118-33-4) – Properties, Synthesis, and Pharmaceutical Applications

Executive Summary

2,2-Diethylmalononitrile (CAS 28118-33-4) is a highly reactive, geminally disubstituted dinitrile that serves as a critical building block in advanced organic synthesis and pharmaceutical development. Characterized by its unique steric profile and the strong electron-withdrawing nature of its cyano groups, this compound is primarily utilized in the synthesis of complex heterocyclic systems, including barbiturates and pyrimidinethiones. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its physicochemical properties, outline a field-proven, self-validating protocol for its synthesis, and explore its downstream applications in drug discovery.

Physicochemical Profiling & Structural Dynamics

Understanding the physical properties of this compound is essential for optimizing reaction conditions and downstream purification. The presence of two ethyl groups introduces steric bulk that prevents further alkylation, while the two cyano groups highly activate the central carbon for nucleophilic addition and cyclocondensation reactions.

| Property | Value | Analytical Significance |

| Chemical Name | This compound | Core gem-dialkyl dinitrile structure. |

| CAS Registry Number | 28118-33-4 | Unique identifier for regulatory compliance. |

| Molecular Formula | C7H10N2 | Indicates a high degree of unsaturation (nitriles). |

| Molecular Weight | 122.17 g/mol | Used for precise stoichiometric calculations. |

| Melting Point | 42 - 43 °C[1] | Low-melting solid; requires gentle warming for liquid handling. |

| Boiling Point | 53 °C @ 5 mmHg[1] | High boiling point at atmospheric pressure; vacuum distillation is mandatory to prevent thermal degradation. |

| Appearance | White to off-white solid | Colorimetric indicator of purity (yellowing indicates polymerization). |

Mechanistic Synthesis Protocol: Geminal Dialkylation of Malononitrile

The synthesis of this compound relies on the double nucleophilic aliphatic substitution (SN2) of malononitrile with an ethyl halide[2]. The following protocol is designed as a self-validating system, ensuring high yield while mitigating the risk of runaway polymerization.

Experimental Methodology

Step 1: System Preparation Charge a dry, argon-purged reaction vessel with 1.0 equivalent of malononitrile dissolved in anhydrous dimethylformamide (DMF).

-

Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby massively increasing the nucleophilicity of the malononitrile carbanion generated in the next step.

Step 2: Base Activation Slowly add 2.5 equivalents of anhydrous potassium carbonate (K₂CO₃) or sodium ethoxide (NaOEt) at 0–5 °C.

-

Causality: The low temperature is critical. Malononitrile is prone to base-catalyzed dimerization (forming 2-amino-1,1,3-tricyanopropene). Keeping the thermal energy low suppresses this side reaction while allowing quantitative deprotonation.

Step 3: Electrophile Introduction Introduce 2.5 equivalents of ethyl iodide (or ethyl bromide) dropwise via an addition funnel over 30 minutes[2].

-

Causality: Ethyl iodide is preferred over ethyl chloride due to the superior leaving group ability of iodine, which accelerates the SN2 process. The 0.5 equivalent excess ensures complete conversion of the mono-alkylated intermediate to the di-alkylated target.

Step 4: Thermal Maturation Remove the ice bath and gradually heat the mixture to 55 °C for 5 hours.

-

Causality: While the first alkylation is rapid, the second alkylation is sterically hindered by the newly introduced ethyl group. Thermal energy is required to overcome the increased activation energy barrier for the second SN2 attack.

Step 5: Quenching & Phase Separation Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous phase three times with ethyl acetate.

-

Causality: Quenching destroys unreacted base and halts the reaction. Ethyl acetate efficiently partitions the moderately polar this compound from the highly polar DMF/water mixture.

Step 6: Purification (Self-Validation Step) Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via vacuum distillation, collecting the fraction boiling at 53 °C at 5 mmHg[1].

-

Causality: Vacuum distillation ensures the removal of any mono-ethylated impurities (which boil at a lower temperature) without subjecting the product to its atmospheric boiling point, which could induce thermal decomposition.

Downstream Pharmaceutical Applications & Heterocyclic Workflows

This compound is a privileged intermediate in the synthesis of pharmacologically active heterocycles, particularly those targeting the central nervous system (CNS)[3].

Synthesis of Barbiturates (Barbital Derivatives)

The most historically and mechanistically significant application of this compound is its conversion into diethylbarbituric acid (Barbital), a classic sedative-hypnotic agent. The reaction involves the cyclocondensation of the dinitrile with urea (carbamide) in the presence of a strong base (e.g., sodium ethoxide) to form an intermediate 4,6-diimino-5,5-diethyl-2-oxopyrimidine[4]. Subsequent acidic hydrolysis of the imine groups yields the final barbituric acid derivative[4].

Synthesis of Pyrimidinethiones

By substituting urea with thiourea in the cyclocondensation step, researchers can synthesize 4,6-diamino-5,5-diethylpyrimidine-2-thione derivatives[5]. These pyrimidinethiones are critical pharmacophores investigated for their antimicrobial, antiviral, and antithyroid activities.

Fig 1: Reaction pathway from malononitrile to barbital via this compound intermediate.

Analytical Characterization & Quality Control

To ensure the trustworthiness of the synthesized batch before deployment in drug development workflows, the following analytical validations must be performed:

-

FT-IR Spectroscopy: The disappearance of the C-H stretching frequency typical of the acidic methylene protons in malononitrile (~2900 cm⁻¹ region shifts) and the presence of a sharp, strong C≡N stretch at ~2250 cm⁻¹ confirms the retention of the nitrile groups.

-

¹H NMR (CDCl₃): The spectrum must show a clean triplet at ~1.2 ppm (6H, -CH₃) and a quartet at ~2.0 ppm (4H, -CH₂-), representing the two equivalent ethyl groups. The absolute absence of a singlet near 3.6 ppm (the methylene protons of starting malononitrile) validates complete dialkylation.

-

GC-MS: A molecular ion peak at m/z 122 confirms the molecular weight, with a fragmentation pattern showing the predictable loss of ethyl radicals (M-29).

References

- SynQuest Labs. "CAS 28118-33-4 | 3137-1-X6 | this compound".

- ChemicalBook. "this compound | 28118-33-4".

- Internet Archive. "Full text of Journal of the Chemical Society".

- Molaid. "2,2-二乙基丙二腈| 28118-33-4".

- Global Journals. "Synthesis and Applications of Pyrimidinethiones".

Sources

- 1. CAS 28118-33-4 | 3137-1-X6 | MDL MFCD01570048 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. This compound | 28118-33-4 [chemicalbook.com]

- 3. 2,2-二乙基丙二腈 - CAS号 28118-33-4 - 摩熵化学 [molaid.com]

- 4. Full text of "Journal of the Chemical Society" [archive.org]

- 5. globaljournals.org [globaljournals.org]

Technical Guide: Comparative Analysis of Malononitrile and 2,2-Diethylmalononitrile

Executive Summary

This guide delineates the critical functional divergence between Malononitrile (MN) and its dialkylated derivative, 2,2-Diethylmalononitrile (DEM) . While structurally related, these two compounds occupy opposite ends of the reactivity spectrum in organic synthesis and drug design.

-

Malononitrile is defined by its active methylene group (

), making it a premier -

This compound is defined by its quaternary central carbon . Lacking acidic protons, it is chemically inert to base-catalyzed condensation. Instead, it serves as a lipophilic, metabolically stable scaffold or a probe for steric bulk in active sites.

Structural & Physicochemical Divergence

The removal of the methylene protons in DEM fundamentally alters the electronic and physical profile of the molecule.

Comparative Data Table

| Feature | Malononitrile (MN) | This compound (DEM) |

| Formula | ||

| MW | 66.06 g/mol | 122.17 g/mol |

| Central Carbon | Secondary ( | Quaternary ( |

| Acidity ( | ~11.0 (in water) | N/A (No acidic protons) |

| LogP (Lipophilicity) | -0.5 (Hydrophilic) | ~1.5 (Lipophilic) |

| Primary Reactivity | Carbanion formation ( | Nitrile hydrolysis / Reduction |

| Physical State | Solid (mp 30–32°C) | Liquid / Low-melting solid |

Mechanistic Implication

The acidity of MN allows it to be deprotonated by weak bases (e.g., piperidine, carbonates), generating a stabilized carbanion.[1] DEM, having no protons at the

Reactivity Profiles & Signaling Pathways

The following diagram illustrates the divergent synthetic pathways dictated by the presence or absence of the acidic methylene protons.

Figure 1: Divergent reactivity map. Note that DEM is the product of MN alkylation but cannot revert to carbanion chemistry.

Experimental Protocol: Synthesis of DEM from MN

While MN is commercially abundant, DEM is often synthesized in-house to ensure purity or to introduce isotopic labels. The following protocol utilizes Phase Transfer Catalysis (PTC) , which is superior to traditional alkoxide methods due to higher selectivity for dialkylation and the elimination of anhydrous solvent requirements.

Protocol: Solvent-Free Phase Transfer Dialkylation

Objective: Synthesize this compound from malononitrile. Scale: 50 mmol basis.

Reagents

-

Malononitrile (MN): 3.3 g (50 mmol)

-

Ethyl Bromide (EtBr): 16.4 g (150 mmol) [3.0 equiv to ensure dialkylation]

-

Potassium Carbonate (

): 20.7 g (150 mmol) -

TEBA (Triethylbenzylammonium chloride): 0.57 g (5 mol%)

-

Solvent: None (EtBr acts as reagent/solvent phase) or minimal Toluene.

Step-by-Step Methodology

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a highly efficient reflux condenser (EtBr bp is 38°C).

-

Charging: Add solid

, TEBA, and Malononitrile to the flask. -

Addition: Add Ethyl Bromide in one portion.

-

Reaction: Heat the mixture gently to 40–45°C (mild reflux) with vigorous stirring.

-

Monitoring: Monitor by TLC (Silica, 8:2 Hexane:EtOAc). MN spot (

) should disappear; DEM spot ( -

Workup:

-

Purification: Distillation under reduced pressure (or recrystallization if solid, though DEM is often a low-melting solid/oil mixture).

Validation Check:

Pharmaceutical & Biological Applications[5][6][7][8][9]

Malononitrile: The Building Block

MN is primarily a "Lego brick" for heterocyclic chemistry.

-

Vitamin B1 (Thiamine): MN is a starting material for the pyrimidine ring construction.[1]

-

Triamterene: A diuretic synthesized via Knoevenagel condensation of MN.

-

CS Gas (2-chlorobenzalmalononitrile): The tear gas agent is the direct product of MN + 2-chlorobenzaldehyde.

This compound: The Metabolic Probe

DEM serves a different function in drug development, often related to the Gem-Dialkyl Effect :

-

Metabolic Blocking: The central carbon in MN is susceptible to oxidative attack. By substituting both hydrogens with ethyl groups (DEM), the carbon becomes quaternary. This blocks metabolic deactivation at that site, a strategy used to extend the half-life of drug candidates.

-

Conformational Locking: The bulky ethyl groups restrict the rotation of the nitrile groups, forcing the molecule into specific conformations that may bind more tightly to target enzymes.

-

Lipophilicity Tuning: Converting MN to DEM significantly increases LogP, enhancing blood-brain barrier (BBB) permeability for central nervous system (CNS) targets.

Safety & Toxicology Profile

Both compounds carry significant risks, but the mechanisms differ slightly regarding cyanide release.

| Hazard | Malononitrile (MN) | This compound (DEM) |

| Acute Toxicity | High (Oral LD50 Mouse: ~19 mg/kg) | Moderate (Oral LD50 Mouse: ~50-100 mg/kg) |

| Mechanism | Rapid metabolic release of Cyanide ( | Slower release of |

| Symptoms | "Chemical Asphyxia" (Dizziness, rapid breathing, convulsions, collapse). | Similar to MN but onset may be delayed due to slower metabolism. |

| Antidote | Hydroxocobalamin (Cyanokit) or Sodium Nitrite/Thiosulfate. | Same as MN. |

Critical Safety Note: MN can polymerize violently in contact with strong bases at high temperatures. DEM is thermally more stable regarding polymerization but is flammable.

References

-

Diez-Barra, E., et al. (1991).[5] Phase Transfer Catalysis without Solvent: Selective Mono- or Di-alkylation of Malononitrile. Journal of the Chemical Society, Perkin Transactions 1.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8010, Malononitrile.

-

World Health Organization (WHO). (2004). Malononitrile: International Chemical Safety Cards (ICSC 1466).

-

Freeman, F. (1980). Properties and Reactions of Ylidenemalononitriles. Chemical Reviews.

-

Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry.

Sources

Navigating the Physical Landscape of Novel Compounds: A Technical Guide to the Experimental Determination of Melting and Boiling Points for 2,2-Diethylmalononitrile

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Establishing Fundamental Physicochemical Properties.

In the realm of chemical research and pharmaceutical development, the synthesis of novel molecules is a daily occurrence. While extensive databases provide a wealth of information for known substances, researchers frequently encounter new compounds for which fundamental physical properties, such as melting and boiling points, are not yet documented. This is the case for 2,2-diethylmalononitrile, where readily available data is scarce. This guide provides a comprehensive, technically-grounded framework for the de novo experimental determination of these critical parameters, ensuring scientific rigor and data integrity.

The Foundational Importance of Melting and Boiling Points

Before delving into experimental protocols, it is crucial to understand the significance of these properties. The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[1] For a pure crystalline solid, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point.[2] Conversely, the presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[2][3] Therefore, melting point determination serves as a primary indicator of a compound's purity and is a fundamental step in its identification.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the transition from a liquid to a gaseous state.[4] Unlike the melting point, the boiling point is highly dependent on the ambient pressure. It is a key characteristic of volatile compounds and is essential for purification processes like distillation.[5]

Quantitative Data Summary

| Compound | Melting Point (°C) | Boiling Point (°C) | Pressure (mmHg) |

| This compound | To be determined | To be determined | To be recorded |

| 2,2-Dimethylmalononitrile | 31-33 | 169.5 (at 760) | 760 |

Data for 2,2-Dimethylmalononitrile sourced from Guidechem[7] and ChemicalBook[8].

Part 1: Experimental Protocol for Melting Point Determination

The following protocol outlines the use of a modern melting point apparatus, a common and reliable method for this determination.

Underlying Principles

This technique relies on the precise control and slow ramping of temperature in a heating block, allowing for careful observation of the sample's phase transition.[3] Pure compounds exhibit a sharp melting range (typically 0.5-1.0°C), while impurities disrupt the crystal lattice, leading to a lower and broader melting range. This phenomenon, known as melting point depression, is a cornerstone of purity assessment.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the this compound sample is crystalline and dry. If necessary, recrystallize from a suitable solvent to achieve a purified solid.

-

Place a small amount of the powdered sample onto a watch glass.

-

Gently press the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample down. To ensure dense packing, the tube can be dropped through a longer glass tube onto the benchtop.[9] The final packed sample height should be 2-3 mm.[3]

-

-

Apparatus Setup and Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.[9]

-

If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.[2]

-

For a precise measurement, begin heating at a medium rate until the temperature is about 20°C below the estimated melting point.[9]

-

Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[3]

-

Record the temperature at which the first droplet of liquid appears (T1).

-

Continue heating slowly and record the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting range is reported as T1 - T2.

-

-

Data Interpretation:

-

A narrow melting range (e.g., 0.5-1.5°C) is indicative of a high-purity sample.

-

A broad melting range (e.g., >3°C) suggests the presence of impurities.[1]

-

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid compound.

Part 2: Experimental Protocol for Boiling Point Determination

For novel compounds available in limited quantities, a micro boiling point determination using a Thiele tube is a highly effective and resource-conscious method.[10]

Underlying Principles

This method works by heating a small liquid sample in a tube along with an inverted capillary. As the liquid is heated, the air trapped in the capillary expands and escapes.[11] When the liquid's temperature reaches its boiling point, its vapor pressure equals the atmospheric pressure, and a rapid, continuous stream of bubbles emerges from the capillary. Upon cooling, the vapor pressure inside the capillary drops, and the liquid is drawn back into it. The temperature at which the liquid enters the capillary is the boiling point.[10][11]

Step-by-Step Methodology

-

Apparatus Assembly:

-

Fill a small test tube (e.g., a Durham tube) with the liquid this compound to a depth of about 1-2 cm.

-

Place a melting point capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer's bulb.

-

Clamp the thermometer and test tube assembly so that it is immersed in the oil of a Thiele tube, ensuring the side arm of the Thiele tube is positioned for heating.[10][12]

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a micro-burner. The shape of the tube is designed to promote convection currents in the oil, ensuring uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Initially, this is displaced air.

-

Continue to heat gently until a rapid and continuous stream of bubbles is observed. This indicates that the sample is boiling and its vapor is escaping.

-

Remove the heat source and allow the apparatus to cool slowly.

-

-

Measurement:

-

Carefully observe the inverted capillary. The stream of bubbles will slow and eventually stop.

-

The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[11] Record this temperature.

-

Crucially, record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.

-

Workflow for Micro Boiling Point Determination

Caption: Workflow for micro boiling point determination using a Thiele tube.

Conclusion

The absence of cataloged physical data for a novel compound like this compound is not a barrier but an opportunity for fundamental chemical characterization. By employing these meticulous, well-established experimental protocols, researchers can confidently determine the melting and boiling points. These data points are not merely numbers; they are the first critical pieces of the puzzle in understanding a new molecule's identity, purity, and potential applications in drug development and materials science. Adherence to these self-validating systems ensures the generation of trustworthy and reproducible data, forming the bedrock of subsequent research.

References

- Experiment 1: Melting-point Determin

- DETERMIN

- Class 11 Chemistry Determination Of Boiling Point Experiment. Vedantu.

- Melting point determin

- Melting point determin

- BOILING POINT DETERMIN

- Determination of a Boiling Point - Experiment. Vernier.

- 02 Exp 1 Boiling Point Determin

- 6.

- 6.

- This compound - C7H10N2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.

- 7321-55-3 DIMETHYLMALONONITRILE C5H6N2, Formula,NMR,Boiling Point,Density,Flash Point. Guidechem.

- DIMETHYLMALONONITRILE | 7321-55-3. ChemicalBook.

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. ursinus.edu [ursinus.edu]

- 4. scribd.com [scribd.com]

- 5. vernier.com [vernier.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Page loading... [wap.guidechem.com]

- 8. DIMETHYLMALONONITRILE | 7321-55-3 [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

2,2-Diethylmalononitrile PubChem CID and chemical identifiers

This technical guide is structured as an advanced monograph for researchers and drug development professionals. It synthesizes chemical identity, synthetic methodology, and pharmaceutical applications into a cohesive narrative.

Chemical Identity, Synthesis, and Pharmaceutical Utility

Executive Summary

2,2-Diethylmalononitrile (IUPAC: 2,2-Diethylpropanedinitrile) is a pivotal geminal dinitrile intermediate. While often overshadowed by its diester analog (diethyl malonate), this compound serves as a critical electrophilic scaffold in the synthesis of barbiturates (e.g., Barbital), agrochemicals, and specialized nitrogenous heterocycles. Its unique reactivity stems from the "Gem-Dialkyl Effect" (Thorpe-Ingold effect), which sterically promotes cyclization reactions—a property exploited in the synthesis of constrained pharmaceutical rings.

Chemical Identity & Physiochemical Profile

The following data establishes the definitive identity of the compound for regulatory and experimental verification.

| Identifier / Property | Data Specification |

| IUPAC Name | 2,2-Diethylpropanedinitrile |

| Common Name | This compound |

| CAS Registry Number | 22331-38-0 |

| PubChem CID | 77456 |

| Molecular Formula | |

| Molecular Weight | 122.17 g/mol |

| SMILES | CCC(CC)(C#N)C#N |

| InChI Key | AIEHSKCCVPIDNR-UHFFFAOYSA-N |

| Physical State | Colorless to pale yellow liquid (at RT) |

| Boiling Point | ~198–200 °C (at 760 mmHg) |

| Density | ~0.92 g/cm³ |

Synthetic Pathways & Mechanistic Insight[6]

The Challenge of Dialkylation

Synthesizing this compound requires the double alkylation of the methylene carbon in malononitrile (

Protocol: Phase-Transfer Catalysis (PTC) Method

Rationale: Traditional methods use Sodium Ethoxide (NaOEt) in ethanol. However, a Phase-Transfer Catalysis (PTC) approach is superior for industrial scalability, offering higher yields and easier work-up by avoiding anhydrous conditions.

Reagents:

-

Substrate: Malononitrile (1.0 eq)

-

Alkylating Agent: Ethyl Bromide (2.2 eq)

-

Base: 50% NaOH (aq)

-

Catalyst: Tetrabutylammonium bromide (TBAB) (1-2 mol%)

-

Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Biphasic Setup: Dissolve malononitrile and ethyl bromide in Toluene. Add the TBAB catalyst.

-

Initiation: Add 50% NaOH dropwise under vigorous stirring. Note: The reaction is exothermic; maintain temperature <40°C to prevent nitrile hydrolysis.

-

Reaction Phase: The TBAB transports the hydroxide ion into the organic phase, deprotonating the malononitrile. The resulting carbanion attacks the ethyl bromide.

-

Completion: Monitor via TLC or GC. The presence of the gem-diethyl group sterically hinders further side reactions.

-

Work-up: Separate the organic layer, wash with water/brine to remove the catalyst and salts. Dry over

and concentrate in vacuo. -

Purification: Vacuum distillation is required to separate the product from any trace mono-ethyl impurities.

Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the stepwise

Figure 1: Stepwise dialkylation mechanism via nucleophilic substitution (

Pharmaceutical Application: The Barbiturate Pathway[7][8]

This compound is a direct precursor to Barbital (Veronal), the first commercially available barbiturate. While modern synthesis often starts with diethyl malonate, the nitrile route offers a pathway to access specific imino-derivatives or to bypass ester-availability issues.

Downstream Processing Workflow

The nitrile groups are resistant to direct condensation with urea compared to esters. Therefore, the industrial workflow typically involves converting the nitrile to an imidate or acid/ester before ring closure.

Figure 2: Industrial workflow converting the nitrile precursor into the pharmacologically active Barbital.

Analytical Characterization

To validate the synthesis of this compound, the following spectral signatures must be confirmed:

-

IR Spectroscopy:

-

Distinctive Peak: Sharp, strong absorption at ~2250 cm⁻¹ (C≡N stretch).

-

Absence: Lack of N-H stretching (3300-3500 cm⁻¹) confirms full alkylation (no remaining mono-substituted or starting amine).

-

-

¹H-NMR (CDCl₃, 400 MHz):

-

Triplet:

1.0–1.2 ppm (6H, -

Quartet:

1.9–2.1 ppm (4H, -

Note: The absence of a singlet at

~3.5-4.0 ppm confirms the loss of the acidic methylene protons found in the starting malononitrile.

-

-

¹³C-NMR:

-

Nitrile Carbon: ~115–120 ppm.

-

Quaternary Carbon: ~35–40 ppm (The central carbon attached to two ethyls and two nitriles).

-

Safety & Handling Protocols

Hazard Class: Acute Toxin / Irritant.[1][2] As a nitrile derivative, this compound poses specific risks related to metabolic release of cyanide and direct tissue irritation.

| Hazard Type | GHS Code | Description | Mitigation Protocol |

| Acute Toxicity | H301/H311 | Toxic if swallowed or in contact with skin.[2] | Double-gloving (Nitrile >0.11mm). Work in a certified fume hood. |

| Irritation | H315/H319 | Causes skin and serious eye irritation.[1][2][3][4] | Full face shield or safety goggles required. |

| Reactivity | EUH032 | Contact with acids liberates very toxic gas (HCN). | NEVER mix with strong acids without a scrubber system. Keep away from oxidizers. |

Disposal: All waste streams must be treated as cyanide-contaminated. Quench with bleach (sodium hypochlorite) at pH >10 to oxidize cyanides to cyanates before disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77456, 2,2-Diethylpropanedinitrile. Retrieved from [Link]

-

Chemical Abstracts Service (CAS). CAS Registry Number 22331-38-0. American Chemical Society. Retrieved from [Link]

-

LibreTexts Chemistry. Synthesis of Barbiturates via Malonic Ester Synthesis. Retrieved from [Link]

Sources

- 1. Dichloromalononitrile | C3Cl2N2 | CID 25660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-Dimethylpropanedinitrile | C5H6N2 | CID 23742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethyl 2,2-difluoromalonate | C7H10F2O4 | CID 260648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethyl 2,2'-thiodiacetate | C8H14O4S | CID 70216 - PubChem [pubchem.ncbi.nlm.nih.gov]

Toxicity Profile of 2,2-Diethyl Substituted Malononitriles: Mechanistic Insights & Safety Protocols

Topic: Toxicity Profile of 2,2-Diethyl Substituted Malononitriles Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals[1]

Executive Summary

The toxicity profile of 2,2-diethylpropanedinitrile (Diethylmalononitrile; DEM) and its analogs represents a distinct deviation from the classical toxicology of simple aliphatic nitriles. While unsubstituted malononitrile is acutely lethal due to rapid metabolic liberation of cyanide (CN⁻), the 2,2-diethyl substitution creates a steric and metabolic blockade at the

This structural modification significantly retards the primary cytochrome P450-mediated oxidative pathway required for cyanogenesis. Consequently, DEM exhibits a toxicity profile characterized less by acute histotoxic hypoxia (cyanide poisoning) and more by central nervous system (CNS) excitation, solvent-like narcosis, and delayed toxicity .[1] This guide provides the mechanistic grounding, comparative data, and safety protocols necessary for handling these compounds in high-stakes research and pharmaceutical synthesis.

Chemical Identity & Physicochemical Drivers

Unlike their mono-substituted counterparts, 2,2-disubstituted malononitriles lack acidic

| Property | Malononitrile (Reference) | 2,2-Diethylmalononitrile (Target) | Implication |

| CAS Number | 109-77-3 | 22339-95-3 | Specific identification |

| Structure | Steric bulk & lipophilicity | ||

| 2 (Acidic, pKa ~11) | 0 (Blocked) | Prevents Knoevenagel reversal | |

| Lipophilicity (LogP) | -0.5 (Hydrophilic) | ~1.5 (Lipophilic) | Enhanced CNS penetration |

| GHS Hazard | Fatal (H300/H330) | Toxic (H301) | Reduced acute lethality |

Mechanism of Toxicity: The "Alpha-Blockade" Effect[1]

The core toxicological distinction lies in the metabolic activation pathway.

The Standard Pathway (Unsubstituted/Mono-substituted)

Simple nitriles undergo

-

Outcome: Rapid inhibition of Cytochrome c Oxidase (Complex IV), leading to ATP depletion and death.

The 2,2-Diethyl Pathway (Blocked)

In this compound, the

-

Primary Effect: The rapid "cyanide spike" is abolished.

-

Secondary Effect: The molecule remains intact longer, allowing it to cross the blood-brain barrier (BBB) due to increased lipophilicity.[1]

-

Toxicity Manifestation:

-

CNS Excitation: Saturated dinitriles are known convulsants.[1] The intact molecule may antagonize GABAergic systems or disrupt ion channels.

-

Delayed Metabolism: Metabolism shifts to

-oxidation (at the ethyl chain termini), a slower process that may eventually release toxic intermediates but lacks the immediate lethality of direct

-

Metabolic Pathway Visualization

The following diagram illustrates the divergence in metabolic fate caused by the diethyl substitution.

Caption: Comparative metabolic fate of Malononitrile vs. This compound. The quaternary carbon in DEM blocks the primary cyanogenic pathway, shifting toxicity to CNS effects.[1]

Toxicokinetics & Comparative Data

While specific human data for DEM is rare, comparative toxicology with homologous dinitriles allows for high-confidence extrapolation.[1]

| Compound | LD50 (Oral, Rat) | Primary Mechanism | Onset of Symptoms |

| Malononitrile | 19–60 mg/kg | Histotoxic Hypoxia (CN⁻) | Minutes |

| 2,2-Dimethylmalononitrile | ~300–500 mg/kg* | CNS Excitation / Weak CN⁻ | Hours |

| This compound | Est. 100–300 mg/kg | CNS Convulsant | Delayed (1-4 hrs) |

| Adiponitrile | 155 mg/kg | Delayed CN⁻ release | Hours |

*Note: Data extrapolated from homologous series of saturated dinitriles. The "Toxic" (Category 3) classification of DEM confirms it is less potent than the "Fatal" (Category 2) Malononitrile.

Critical Insight: Do not rely solely on lactate levels or venous oxygen saturation (markers of CN poisoning) when assessing DEM exposure.[1] Monitor for tonic-clonic seizures and respiratory depression of central origin.

Experimental Protocols for Safety Assessment

When introducing 2,2-diethyl substituted malononitriles into a drug development pipeline, the following assays are required to validate safety margins.

Protocol: Mitochondrial Respiration Screening (Seahorse Assay)

Objective: Determine if the compound acts as a direct uncoupler or inhibitor of the electron transport chain (ETC) independent of cyanide release.

-

Cell Line: HepG2 (metabolically active) or SH-SY5Y (neuronal).[1]

-

Preparation: Seed cells at 20,000 cells/well in XF96 plates.

-

Treatment:

-

Vehicle Control (DMSO).

-

Positive Control: FCCP (Uncoupler) and KCN (Complex IV inhibitor).

-

Test Compound: DEM (0.1, 1, 10, 100 µM).[1]

-

-

Measurement: Measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

-

Interpretation:

-

Drop in OCR: Indicates ETC inhibition (potential CN release or direct binding).

-

Spike in OCR (Max Respiration): Indicates uncoupling activity (common with lipophilic weak acids/nitriles).

-

Protocol: In Vitro Cyanide Liberation Assay

Objective: Quantify the stability of the quaternary carbon against P450 metabolism.

-

System: Rat Liver Microsomes (RLM) enriched with NADPH regenerating system.[1]

-

Incubation:

-

Detection: Stop reaction with ice-cold acetonitrile. Derivatize supernatant with naphthalene-2,3-dialdehyde and taurine (fluorescent probe for cyanide).

-

Analysis: HPLC-FLD (Ex 418 nm / Em 460 nm).

-

Validation: If CN⁻ release is <5% of Malononitrile control, the "Alpha-Blockade" hypothesis is confirmed for the specific analog.

Safety & Handling Directives

Warning: Although less toxic than malononitrile, DEM is still a Category 3 Toxic substance. It possesses high skin permeability due to its ethyl groups.

Personal Protective Equipment (PPE)[2]

-

Respiratory: Work strictly within a fume hood.[1] The compound may have a "mint-like" odor; do not rely on smell for detection .

-

Dermal:

-

Standard Nitrile Gloves:Insufficient for prolonged contact due to the compound's lipophilicity.

-

Recommendation: Double-glove with Silver Shield/4H laminate gloves under standard nitrile gloves for synthesis handling.[1]

-

-

Ocular: Chemical splash goggles.[1]

Emergency Response[3]

-

Exposure: Remove contaminated clothing immediately.[1][2] Wash skin with soap and water (do not use ethanol, as it enhances absorption).

-

Antidote Consideration: While cyanide kits (Hydroxocobalamin) are standard for nitriles, they may be ineffective if the toxicity is primarily CNS-mediated (seizures).[1]

-

Treatment: Treat seizures with benzodiazepines (e.g., diazepam) and provide supportive respiratory care. Use Hydroxocobalamin only if lactic acidosis suggests cyanide toxicity.

References

-

Tanii, H., & Hashimoto, K. (1985).[3] Structure-acute toxicity relationship of dinitriles in mice.[1][3] Archives of Toxicology. Link

-

Ahmed, A. E., & Farooqui, M. Y. (1982).[4] Comparative toxicities of aliphatic nitriles.[3][4] Toxicology Letters. Link

-

Freeman, J. J., & Hayes, E. P. (1985). Microsomal metabolism of acetonitrile to cyanide. Biochemical Pharmacology. Link

-

Mills, L. R., et al. (2022). Decyanation–(hetero)arylation of malononitriles to access α-(hetero)arylnitriles.[1] Organic & Biomolecular Chemistry. Link

-

BLD Pharm. (2024). Safety Data Sheet: this compound (CAS 22339-95-3).[1]Link

-

Fleming, F. F. (1999). Nitrile-containing natural products.[1] Natural Product Reports. (Context on saturated vs unsaturated nitrile toxicity). Link

Sources

Technical Guide: Strategic Sourcing and Synthesis of 2,2-Diethylmalononitrile

Executive Summary

2,2-Diethylmalononitrile (CAS 28118-33-4) is a specialized gem-disubstituted building block used in the synthesis of sterically hindered pharmaceutical intermediates and agrochemicals.[1][2][3] Unlike its widely available analog dimethylmalononitrile (CAS 7321-55-3), the diethyl variant is a non-commodity, "made-to-order" reagent in the current global market.[1][2][3]

This guide addresses the critical supply chain bottleneck for this reagent. It provides a dual-track strategy for researchers: Direct Procurement (identifying niche suppliers and price benchmarks) and In-House Synthesis (a validated protocol for producing the reagent from commodity precursors).[1][2][3]

Part 1: Market Analysis & Supply Chain Intelligence[1][2][3]

Supplier Landscape

The market for this compound is characterized by low liquidity and high fragmentation.[1][2][3] It is not stocked by major catalog suppliers (e.g., Sigma-Aldrich, Merck) as a standard inventory item, often leading to "Request for Quote" (RFQ) delays of 4–8 weeks.[2][3]

Primary Sourcing Channels:

-

Tier 1 (Catalog): Virtually non-existent.[3] Most listings are mislabeled dimethyl analogs or "virtual inventory."[2][3]

-

Tier 2 (Custom Synthesis Houses): The primary source.[3] Suppliers in China (e.g., Career Henan Chemical, Watson International) and India offer this on a campaign basis.[2][3]

-

Tier 3 (Bulk Aggregators): Platforms like ChemicalBook list ~4 suppliers globally, indicating a highly concentrated supply chain.[2][3]

Price Trends (2024–2026)

Due to its scarcity, the price of this compound is decoupled from the cost of its raw materials.[2][3]

| Scale | Estimated Market Price (USD) | Lead Time | Price Driver |

| Research (1–10 g) | $150 – $300 | 2–4 Weeks | Labor/Setup costs for small-batch synthesis.[1][2][3] |

| Pilot (100 g – 1 kg) | $800 – $1,500/kg | 6–8 Weeks | Custom campaign overhead.[3] |

| Bulk (>10 kg) | $250 – $400/kg | 8–12 Weeks | Raw material costs (Ethyl Bromide + Malononitrile).[3] |

Cost Model Analysis:

The "Make vs. Buy" threshold is approximately 50 grams .[3] Below this, purchasing is time-efficient.[1][2][3] Above 50g, in-house synthesis becomes significantly more cost-effective due to the low cost of precursors (Malononitrile: ~

Part 2: Technical Specifications & Applications

Chemical Identity

The gem-diethyl group serves as a metabolic blocker, preventing oxidation at the carbon center, and introduces specific steric bulk that alters the binding affinity of downstream pharmacophores.[2][3]

-

SMILES: CCC(CC)(C#N)C#N

-

Appearance: Colorless to pale yellow liquid (unlike the solid dimethyl analog).[3]

-

Boiling Point: ~90–95 °C at 15 mmHg (Estimated).[3]

Decision Logic: Make vs. Buy

The following diagram illustrates the decision matrix for procuring this reagent based on project timelines and scale.

Figure 1: Strategic decision tree for sourcing this compound.

Part 3: Synthesis Protocol (In-House Production)

Since commercial availability is poor, the following protocol is the industry standard for generating high-purity this compound via double alkylation.

Reaction Pathway

The synthesis involves the stepwise alkylation of malononitrile with ethyl bromide using a base (Potassium Carbonate or Sodium Hydride) in a polar aprotic solvent.[3]

Figure 2: Double alkylation pathway using K2CO3/DMSO system.

Detailed Methodology

Safety Warning: Malononitrile is highly toxic (oral LD50 rat: 60 mg/kg) and can release Hydrogen Cyanide (HCN) if exposed to strong acids or high heat.[3] All operations must be performed in a functioning fume hood.[2]

Materials:

Step-by-Step Protocol:

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Flush with Nitrogen (

).[2][3] -

Solvation: Add Malononitrile (6.6 g) and anhydrous

(30.4 g) to DMSO (50 mL). Stir at room temperature for 15 minutes to form the carbanion. -

Addition: Add Ethyl Bromide (24.0 g) dropwise over 30 minutes. The reaction is exothermic; use a water bath to maintain internal temperature between 25–35°C.[3]

-

Reaction: Once addition is complete, heat the mixture to 50–60°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS until the mono-ethyl intermediate is consumed.[1][2]

-

Work-up:

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via vacuum distillation (approx. 90°C at 15 mmHg) to obtain a clear liquid.[3]

Quality Control (QC) Parameters

| Test | Acceptance Criteria | Method |

| Purity | GC-FID (Area %) | |

| Identity | Conforms to Structure | |

| Water Content | Karl Fischer Titration |

Part 4: Regulatory & Safety Implications[1][2][3]

Handling Precautions

-

Toxicity: Malononitrile derivatives are nitrile compounds.[2][3] While less volatile than HCN, they can metabolize to release cyanide ions in vivo.[2][3]

-

Waste Disposal: Aqueous waste from the synthesis contains cyanide/nitrile residues.[3] It must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanides before disposal, strictly adhering to local EHS regulations.[2][3]

Regulatory Status

-

Controlled Substance: this compound is not a DEA List I chemical, but it is a structural isomer of precursors used in controlled substance synthesis.[1][2][3]

-

Export Control: Suppliers in China/India may require End-User Statements (EUS) due to dual-use monitoring of nitrile compounds.[1][2][3]

References

-

PubChem. (2024).[3] Compound Summary: Malononitrile (Precursor Data).[3][4] National Library of Medicine.[2][3] Retrieved from [Link][1]

-

Organic Syntheses. (Coll. Vol. 3). Alkylation of Malonic Esters and Nitriles.[2][3] (General procedure adapted for dialkylation).[2][3] Retrieved from [Link][1]

Sources

Methodological & Application

Phase Transfer Catalysis Protocol for the Alkylation of Malononitrile: A Detailed Guide to C-C Bond Formation

An Application Note for Researchers and Drug Development Professionals

The alkylation of active methylene compounds like malononitrile is a cornerstone reaction in organic synthesis, providing critical building blocks for pharmaceuticals, agrochemicals, and dyes. Traditional methods often require anhydrous conditions and the use of strong, hazardous bases like sodium hydride or expensive polar aprotic solvents.[1] Phase Transfer Catalysis (PTC) emerges as a powerful and green alternative, enabling these reactions to proceed under mild, heterogeneous conditions with high yields and selectivity.[2][3]

This guide provides a comprehensive overview of the PTC methodology for malononitrile alkylation, detailing the underlying principles, key experimental parameters, and step-by-step protocols for both selective mono- and di-alkylation.

The Principle: Bridging Immiscible Phases for Enhanced Reactivity

Phase Transfer Catalysis masterfully overcomes the mutual insolubility of an organic substrate (like an alkyl halide in a non-polar solvent) and an inorganic nucleophile (like the malononitrile anion generated in an aqueous or solid phase).[4][5] The process relies on a catalytic agent—the phase transfer catalyst—to transport the reactive anion across the phase boundary into the organic phase where the reaction occurs.

The key steps in the alkylation of malononitrile are:

-

Deprotonation: A base (e.g., NaOH in the aqueous phase or solid K₂CO₃) deprotonates the acidic α-hydrogen of malononitrile to form a carbanion.

-

Ion-Pair Formation & Phase Transfer: A lipophilic phase transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), exchanges its initial anion (X⁻) for the malononitrile carbanion at the phase interface.[6] This forms a new, organic-soluble ion pair (Q⁺[CH(CN)₂]⁻).

-

Alkylation in the Organic Phase: This ion pair migrates into the bulk organic phase. Here, the carbanion is only weakly solvated, rendering it a highly potent or "naked" nucleophile.[7][8] It rapidly attacks the alkylating agent (R-X) via an Sₙ2 mechanism to form the alkylated product and regenerate the catalyst's original ion pair (Q⁺X⁻).

-

Catalyst Regeneration: The catalyst (Q⁺X⁻) returns to the aqueous or solid phase to begin the cycle anew.

This catalytic cycle obviates the need for a single, homogeneous solvent system, allowing for milder conditions and often simplifying product isolation.

Causality Behind Experimental Choices: Optimizing Your Reaction

The success and selectivity of the PTC alkylation hinge on the careful selection of several key parameters.

-

The Phase Transfer Catalyst: Quaternary ammonium ('quat') and phosphonium salts are the most common catalysts.[9]

-

Structure: The catalyst's lipophilicity is crucial. For reactions where the rate-determining step is in the organic phase, catalysts with a total carbon count (C#) between 16 and 32 are often optimal.[3] Tetrabutylammonium bromide (TBAB, C#=16) and tetra-n-butylammonium hydrogen sulfate are excellent, cost-effective choices for many applications.[9]

-

Stability: Phosphonium salts generally exhibit higher thermal and chemical stability compared to ammonium salts, making them suitable for more demanding reaction conditions.[9]

-

-

The Base: The choice of base is critical for efficient deprotonation without inducing side reactions.

-

Potassium Carbonate (K₂CO₃): A solid, mild base that is effective for deprotonating malononitrile (pKa ≈ 11 in DMSO).[10] Its use in a solid-liquid PTC system minimizes the presence of water, which can reduce the reactivity of the carbanion and prevent potential hydrolysis of sensitive functional groups.[10] It is particularly useful for reactions with highly reactive alkyl halides.[11]

-

Potassium or Sodium Hydroxide (KOH, NaOH): Typically used as a 50% aqueous solution in liquid-liquid PTC. This strong base ensures rapid and complete deprotonation. However, its nucleophilic character can lead to unwanted side reactions, such as the hydrolysis of the alkyl halide.[11]

-

Potassium tert-Butoxide: A very strong base that can be used in solvent-free conditions for high reactivity, though it requires more careful handling.[11]

-

-

The Solvent System: PTC offers great flexibility, from biphasic liquid-liquid systems to solvent-free conditions.

-

Non-Polar Solvents: Toluene, hexane, or dichloromethane are common choices for the organic phase. They are preferred over polar aprotic solvents (like DMF or DMSO) which can solvate the carbanion and reduce its nucleophilicity.[3]

-

Solvent-Free (Neat) Conditions: For liquid reagents, conducting the reaction without an organic solvent is a highly efficient and green approach.[11][12][13] This maximizes reactant concentration and simplifies workup.

-

-

The Alkylating Agent: The reactivity follows the typical Sₙ2 trend: R-I > R-Br > R-Cl. Benzyl and allyl halides are particularly reactive. The choice often balances reactivity with cost and availability.

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures and can be modified based on the specific alkylating agent and desired scale.[11][13]

Protocol 1: Selective Mono-alkylation using Solid-Liquid PTC

This method is ideal for achieving high selectivity for the mono-alkylated product, especially with reactive alkyl halides.

-

Materials and Reagents:

-

Malononitrile (1.0 equiv.)

-

Alkyl Halide (e.g., Benzyl Bromide, 1.0–1.1 equiv.)

-

Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 equiv.)

-

Tetrabutylammonium Bromide (TBAB) (0.05 equiv.)

-

Toluene (optional, can be run neat)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add malononitrile, the alkyl halide, and tetrabutylammonium bromide (TBAB). If using a solvent, add toluene (approx. 2-3 mL per mmol of malononitrile).

-

Add the powdered anhydrous potassium carbonate to the mixture.

-

Stir the mixture vigorously at room temperature or with gentle heating (40–60 °C) to ensure efficient mixing between the solid and liquid phases.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting malononitrile is consumed (typically 1–6 hours).

-

Upon completion, cool the reaction to room temperature. Add water to dissolve the inorganic salts and add diethyl ether or ethyl acetate for extraction.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with the organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield the pure mono-alkylated malononitrile.

-

Protocol 2: Selective Di-alkylation using Solvent-Free PTC

This protocol is optimized for the synthesis of symmetrically di-substituted malononitriles.[11][13]

-

Materials and Reagents:

-

Malononitrile (1.0 equiv.)

-

Alkyl Halide (2.2 equiv.)

-

Potassium tert-Butoxide or Potassium Hydroxide (2.2 equiv.)

-

Tetrabutylammonium Bromide (TBAB) (0.05 equiv.)

-

-

Procedure:

-

Carefully charge a round-bottom flask with malononitrile, the alkyl halide, and TBAB.

-

With vigorous stirring, add the base (e.g., solid potassium tert-butoxide) portion-wise to control any initial exotherm.

-

Stir the reaction mixture at room temperature or heat as necessary (e.g., for less reactive, long-chain alkyl halides) until TLC/GC analysis shows complete conversion.[11]

-

Perform the work-up and purification as described in Protocol 1.

-

-

Note on Unsymmetrical Di-alkylation: This can be achieved in a two-step process. First, perform the mono-alkylation using Protocol 1. Isolate the mono-alkylated product, and then subject it to a second alkylation using a different alkyl halide under similar PTC conditions.[11]

Data Summary & Troubleshooting

The reaction conditions can be tailored to achieve either mono- or di-alkylation with high selectivity.

Table 1: Representative Conditions for PTC Alkylation of Malononitrile

| Target Product | Alkyl Halide (equiv.) | Base (equiv.) | Catalyst (mol%) | Conditions | Typical Selectivity | Reference |

|---|---|---|---|---|---|---|

| Mono-alkylated | 1.0 - 1.1 | K₂CO₃ (2.0) | TBAB (5%) | Neat or Toluene, RT-60°C | >90% Mono | [11][13] |

| Di-alkylated | 2.2 | KOH or K-tBuO (2.2) | TBAB (5%) | Neat, RT-80°C | >95% Di |[11][13] |

Common Troubleshooting Insights:

-

Low Conversion: Inefficient stirring is a common culprit. The reaction is interface-limited, so vigorous agitation is essential.[14] Consider increasing the temperature or using a more reactive alkyl halide (bromide or iodide instead of chloride).

-

Poor Selectivity (Unwanted Di-alkylation): When targeting the mono-alkylated product, ensure no more than one equivalent of the alkyl halide is used. Using a milder base like K₂CO₃ can also improve selectivity. The mono-alkylated product is also acidic and can be deprotonated, leading to the di-substituted product if conditions are too harsh or reaction times too long.

-

Formation of Alcohol Byproduct: If using aqueous NaOH/KOH, hydrolysis of the alkyl halide can occur, especially with heating. Using solid K₂CO₃ or running the reaction at a lower temperature can mitigate this.

-

Catalyst Poisoning: While less common with malononitrile alkylation, be aware that highly lipophilic anions, such as iodide (if R-I is used) or tosylate, can sometimes pair strongly with the catalyst cation and inhibit its turnover.[3]

By leveraging the principles and protocols outlined in this guide, researchers can effectively implement Phase Transfer Catalysis for the clean, efficient, and scalable synthesis of alkylated malononitriles.

References

-

Carbon–Carbon Bond Formation Reactions Using Chiral Phase-Transfer Catalysts . (2023). ResearchGate. Available at: [Link]

-

A Minireview of Phase-Transfer Catalysis and Recent Trends . (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

-

Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis . (N.D.). CORE. Available at: [Link]

-

PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS . (N.D.). eGyanKosh. Available at: [Link]

-

Phase Transfer Catalysis Without Solvent. Selective Mono or Dialkylation of Malononitrile . (1991). ResearchGate. Available at: [Link]

- Process for the C-alkylation of malonic esters using phase-transfer agents. (1983). Google Patents.

-

Phase transfer catalysis without solvent: selective mono- or di-alkylation of malononitrile . (1991). RSC Publishing. Available at: [Link]

-

Phase-Transfer Catalysis in Organic Syntheses . (N.D.). CRDEEP Journals. Available at: [Link]

-

PTC C-Alkylation of Malonate . (N.D.). Phase Transfer Catalysis. Available at: [Link]

-

Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis . (2023). Frontiers in Chemistry. Available at: [Link]

-

Phase transfer catalysis (PTC) . (2023). OperaChem. Available at: [Link]

-

Phase Transfer Catalysis . (N.D.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Enantioselective PTC α-alkylation of malonate . (2018). ResearchGate. Available at: [Link]

-

ChemInform Abstract: Phase-Transfer Catalysis Without Solvent: Selective Mono- or Dialkylation of Malononitrile . (1991). ResearchGate. Available at: [Link]

-

Effect of solvent on the reaction of benzaldehyde, malononitrile and barbituric acid . (2017). ResearchGate. Available at: [Link]

-

A Minireview of Phase-Transfer Catalysis and Recent Trends . (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

-

Catalytic stereospecific alkylation of malononitriles with enantioenriched primary allylic amines . (2021). Chemical Communications. Available at: [Link]

-

Phase-Transfer Catalysis (PTC) . (2008). Macmillan Group, Princeton University. Available at: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biomedres.us [biomedres.us]

- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 4. crdeepjournal.org [crdeepjournal.org]

- 5. biomedres.us [biomedres.us]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Phase-Transfer Catalysts [sigmaaldrich.com]

- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 11. researchgate.net [researchgate.net]

- 12. Phase transfer catalysis without solvent: selective mono- or di-alkylation of malononitrile - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. macmillan.princeton.edu [macmillan.princeton.edu]

Application Notes and Protocols for the Synthesis of 2,2-Diethylmalononitrile

Introduction: The Significance of α,α-Disubstituted Malononitriles

Malononitrile, a cornerstone of synthetic organic chemistry, serves as a versatile precursor for a myriad of complex molecular architectures. Its activated methylene group, flanked by two electron-withdrawing nitrile functionalities, imparts significant acidity to the α-protons, facilitating their removal by a suitable base. This property is the linchpin of its utility in C-C bond formation through alkylation reactions. The resulting α-substituted and α,α-disubstituted malononitriles are valuable intermediates in the synthesis of pharmaceuticals, dyes, and materials with unique electronic properties.

This application note provides a comprehensive guide to the double alkylation of malononitrile with ethyl iodide, yielding 2,2-diethylmalononitrile. We will delve into the mechanistic underpinnings of this sequential substitution, provide a detailed, field-tested protocol using sodium ethoxide, and outline the necessary safety precautions and characterization techniques. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a robust methodology for the synthesis of symmetrically substituted dinitriles.

Reaction Mechanism: A Stepwise Approach to Dialkylation

The double alkylation of malononitrile is a sequential process involving two distinct deprotonation and nucleophilic substitution steps. The choice of a strong, non-nucleophilic base is critical, with sodium ethoxide in an ethanolic solution being a common and effective choice.

-

First Deprotonation: Sodium ethoxide, a strong base, abstracts one of the acidic α-protons from malononitrile. This acid-base reaction is highly favorable due to the resonance stabilization of the resulting carbanion. The negative charge is delocalized over the α-carbon and both nitrogen atoms of the nitrile groups.

-

First Alkylation (SN2): The resonance-stabilized malononitrile anion is a potent nucleophile. It readily attacks the electrophilic carbon of ethyl iodide in a classic bimolecular nucleophilic substitution (SN2) reaction.[1] The iodide ion, being an excellent leaving group, is displaced, forming 2-ethylmalononitrile.

-

Second Deprotonation: The mono-alkylated product, 2-ethylmalononitrile, still possesses one acidic α-proton. A second equivalent of sodium ethoxide is required to deprotonate this less acidic, but still reactive, α-carbon, generating a new carbanion.

-

Second Alkylation (SN2): This second carbanion then undergoes another SN2 reaction with a second equivalent of ethyl iodide to yield the final product, this compound.

The sequential nature of this reaction allows for the synthesis of unsymmetrical dialkylmalononitriles if two different alkylating agents are used in a stepwise manner.[2] However, for this protocol, we focus on the symmetrical double ethylation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure synthesized from established methodologies for the alkylation of active methylene compounds.[1][3][4] Researchers should perform a risk assessment prior to execution.

Materials and Equipment

| Reagent/Material | M.W. | Quantity | Moles | Equivalents |

| Malononitrile | 66.06 g/mol | 6.61 g | 0.10 | 1.0 |

| Sodium Metal | 22.99 g/mol | 4.83 g | 0.21 | 2.1 |

| Absolute Ethanol | 46.07 g/mol | 100 mL | - | - |

| Ethyl Iodide | 155.97 g/mol | 34.3 g (17.6 mL) | 0.22 | 2.2 |

| Diethyl Ether | - | As needed | - | - |

| 1 M Hydrochloric Acid | - | As needed | - | - |

| Saturated NaCl (Brine) | - | As needed | - | - |

| Anhydrous MgSO4 | - | As needed | - | - |

Equipment:

-

500 mL three-neck round-bottom flask

-

Reflux condenser with a drying tube (CaCl2 or Drierite®)

-

Dropping funnel (pressure-equalizing)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Visualized Experimental Workflow

Step-by-Step Procedure

Part A: In-situ Preparation of Sodium Ethoxide and First Alkylation

-

Flask Preparation: Flame-dry a 500 mL three-neck round-bottom flask and allow it to cool to room temperature under a stream of inert gas (N2 or Argon). Equip the flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel.

-

Sodium Ethoxide Formation: Carefully add 100 mL of absolute ethanol to the flask. Cautiously add small, freshly cut pieces of sodium metal (4.83 g, 0.21 mol) to the ethanol at a rate that maintains a controllable reflux. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and an inert atmosphere. Stir until all the sodium has dissolved completely.

-

Malononitrile Addition: Cool the resulting sodium ethoxide solution to 0-5 °C using an ice-water bath. Dissolve malononitrile (6.61 g, 0.10 mol) in 20 mL of absolute ethanol and add this solution to the dropping funnel. Add the malononitrile solution dropwise to the stirred, cold sodium ethoxide solution over 30 minutes.

-

First Alkylation: After the malononitrile addition is complete, add ethyl iodide (17.15 g, 0.11 mol) dropwise over 30 minutes while maintaining the temperature below 10 °C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux for 1-2 hours. Monitor the reaction progress via TLC (Thin Layer Chromatography).

Part B: Second Alkylation and Work-up

-

Second Alkylation: After the initial reflux, cool the reaction mixture back to room temperature. Add the second portion of ethyl iodide (17.15 g, 0.11 mol) dropwise.

-

Final Reflux: Heat the mixture to reflux again and maintain it for 4-6 hours, or until the reaction mixture is neutral to moist litmus paper, indicating the consumption of the base.

-

Solvent Removal: After cooling, remove the bulk of the ethanol using a rotary evaporator.

-

Work-up: To the resulting slurry, add 100 mL of cold water. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash them sequentially with 50 mL of water and 50 mL of saturated NaCl solution (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

Part C: Purification

-

Vacuum Distillation: Purify the crude oil by vacuum distillation. Collect the fraction boiling at approximately 145 °C at 25 mbar.[4][5] The expected yield is typically in the range of 60-75%.

Safety and Handling Precautions

-

Malononitrile: This compound is toxic if swallowed, in contact with skin, or if inhaled.[6] It can cause severe irritation to the eyes, skin, and respiratory tract.[7] It may polymerize violently if heated above 130°C or on contact with strong bases.[7] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Sodium Metal: Sodium is a highly reactive metal that reacts violently with water to produce flammable hydrogen gas and sodium hydroxide. Handle under an inert atmosphere and away from any water sources.

-

Sodium Ethoxide: This is a strong base and is corrosive.[8] It is also moisture-sensitive. Avoid contact with skin and eyes.[9]

-

Ethyl Iodide: Ethyl iodide is a lachrymator and is harmful if inhaled or swallowed. Handle with care in a fume hood.

-

General Precautions: The reaction generates hydrogen gas during the formation of sodium ethoxide and should be conducted in a well-ventilated area, away from ignition sources.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized product.

-

Physical Properties:

-

Infrared (IR) Spectroscopy:

-

1H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

-

The spectrum is expected to be simple due to the molecule's symmetry.

-

~ 1.1-1.3 ppm (triplet, 6H): This signal corresponds to the six protons of the two methyl (-CH3) groups. The triplet splitting pattern (J ≈ 7.5 Hz) arises from coupling with the adjacent methylene protons.

-

~ 1.9-2.1 ppm (quartet, 4H): This signal represents the four protons of the two methylene (-CH2-) groups. The quartet splitting (J ≈ 7.5 Hz) is due to coupling with the neighboring methyl protons.

-

-

13C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

-

~ 10-15 ppm: Signal for the methyl (-C H3) carbons.

-

~ 30-35 ppm: Signal for the methylene (-C H2-) carbons.

-

~ 40-45 ppm: Signal for the quaternary carbon (C (CH2CH3)2). Quaternary carbons often show weaker signals.[7]

-

~ 115-120 ppm: Signal for the nitrile (-C ≡N) carbons.

-

Conclusion

The double alkylation of malononitrile with ethyl iodide using sodium ethoxide is a reliable and effective method for synthesizing this compound. The success of the reaction hinges on the sequential deprotonation and SN2 alkylation at the active methylene carbon. Careful control of reaction conditions, particularly the exclusion of moisture and appropriate temperature management, is crucial for achieving a good yield. The provided protocol, along with the safety and characterization guidelines, offers a comprehensive framework for researchers to successfully synthesize and validate this versatile chemical intermediate.

References

- Apollo Scientific. (2013, February 18).

- Biosolve Shop. (n.d.). 4-(Dimethylamino)pyridine Peptide synthesis. Retrieved from a relevant chemical supplier website.

- Díez-Barra, E., de la Hoz, A., Moreno, A., & Sánchez-Verdú, M. P. (n.d.). Synthesis of unsymmetrical dialkylmalononitriles.

- Díez-Barra, E., de la Hoz, A., Moreno, A., & Sánchez-Verdú, M. P. (n.d.). Synthesis of symmetrical dialkylmalononitriles.

- Enzymatic cascade flow synthesis of protected mandelonitrile derivatives. (n.d.). The Royal Society of Chemistry.

- ChemSynthesis. (2025, May 20). This compound.

- Google Patents. (n.d.).

- Enamine. (n.d.). Dimethyl malononitrile.

- Díez-Barra, E., de la Hoz, A., Moreno, A., & Sánchez-Verdú, M. P. (1992). Phase Transfer Catalysis Without Solvent. Selective Mono or Dialkylation of Malononitrile. J. Chem. Soc., Perkin Trans. 1, 1992, 1159-1161.

- Wikipedia. (n.d.). 4-(Dimethylamino)pyridine.

- Sigma-Aldrich. (n.d.). 4-(Dimethylamino)pyridine ReagentPlus®, ≥99%.

- ChemBK. (2025, August 19). 4-dimethylaminopyridine.

- Google Patents. (n.d.). WO2009058272A1 - Copper cmp polishing pad cleaning composition comprising of amidoxime compounds.

- Organic Syntheses Procedure. (n.d.).

- Benchchem. (2025). Experimental Protocol for the Synthesis of Acetylmalononitrile.

- YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.

- ResearchGate. (2025, August 7).

- The Royal Society of Chemistry. (n.d.).

- Chegg.com. (2019, October 16). Solved: The 1H NMR, 13C NMR, mass and IR spectra of compound...

- PMC. (2018, July 20).

- LibreTexts Chemistry. (n.d.). 29.10: ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- Chemistry Stack Exchange. (2021, September 19).

- Thieme. (n.d.).

- OUCI. (n.d.). Synthesis and the Chemical Properties.

- MDPI. (2022, June 21). Aliphatic Aldehydes in the Earth's Crust—Remains of Prebiotic Chemistry?

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. US20090107520A1 - Amidoxime compounds as chelating agents in semiconductor processes - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. chembk.com [chembk.com]

- 9. guidechem.com [guidechem.com]

Application Note: Synthesis of Bis-Amidoxime Chelating Agents from 2,2-Diethylmalononitrile

Executive Summary

Amidoximes are highly versatile functional groups containing both a hydroxyimino (=N–OH) and an amino (–NH₂) group on the same carbon atom. This dual functionality allows them to act as powerful bidentate chelators for heavy metals, transition metals, and actinides (e.g., UO₂²⁺)[1][2]. The synthesis of bis-amidoximes from malononitrile derivatives—specifically 2,2-diethylmalononitrile (DMN)—provides a sterically tuned chelating agent. These resulting bis-amidoxime compounds are heavily utilized in advanced applications ranging from [3][4] to environmental remediation matrices[5][6].

Mechanistic Rationale & Precursor Advantages

The conversion of this compound to 2,2-diethylpropanediamidoxime proceeds via the nucleophilic addition of free-base hydroxylamine to the electrophilic cyano carbons[1].

Causality of Precursor Selection: Unsubstituted malononitrile possesses highly acidic alpha-protons, which, in the presence of a base, rapidly deprotonate to form a reactive carbanion. This leads to unwanted dimerization, polymerization, or Knoevenagel condensations[7]. By utilizing this compound, the alpha-position is fully blocked by gem-diethyl groups. This steric bulk prevents alpha-deprotonation and directs the reaction exclusively toward the nucleophilic attack on the cyano groups, ensuring a high-yield conversion to the bis-amidoxime[7][8].

Causality of Reagent Selection: Hydroxylamine is typically supplied as a stable hydrochloride salt (NH₂OH·HCl). To activate the nucleophile, a base must be added to neutralize the hydrochloride and generate the free base in situ.

-

For general laboratory and environmental applications, sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) is used[9].

-

For semiconductor-grade chelators (e.g., CMP pad cleaners), alkali metals (Na⁺, K⁺) cause catastrophic microelectronic contamination. Therefore, metal-free bases such as or pure 50% aqueous hydroxylamine free-base are strictly required[3][4][10].

Experimental Protocol: Step-by-Step Methodology

The following self-validating protocol outlines the synthesis of 2,2-diethylpropanediamidoxime.

Reagents & Materials:

-

This compound (Precursor, 1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl, 2.2 eq)

-

Base: NaOH (Standard grade) or TMAH (Semiconductor grade) (2.2 eq)

-

Solvent: Ethanol/Water (5:1 v/v)

Procedure:

-

Preparation of Free-Base Hydroxylamine: Dissolve hydroxylamine hydrochloride in the ethanol/water mixture. Slowly add the chosen base under continuous stirring at 0–5 °C. If using NaOH, a precipitate of NaCl will form. Filter the solution to remove the NaCl precipitate, yielding a clear solution of free-base hydroxylamine[1][5]. Note: Failure to remove NaCl will result in heavy salt contamination in the final chelator.

-

Reaction Setup: Transfer the free-base hydroxylamine solution to a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Precursor Addition: Add this compound dropwise to the reaction vessel.

-

Thermal Activation: Heat the reaction mixture in a thermostated water bath to 75–80 °C. Maintain reflux under continuous stirring for 4 to 6 hours[5]. Causality: Moderate heat is critical to overcome the steric hindrance imposed by the gem-diethyl groups without thermally degrading the hydroxylamine into ammonia and nitrogen oxides[1].

-

Workup and Isolation: Allow the mixture to cool to room temperature. Concentrate the solvent under reduced pressure. The bis-amidoxime product will precipitate as a white to light-yellow solid.

-

Purification: Wash the crude product thoroughly with cold distilled water to remove any unreacted hydroxylamine and residual salts. Recrystallize from a minimal amount of hot ethanol and dry under vacuum at 50 °C to a constant weight[5][9].

Data Presentation & Analytical Validation

Validation of the synthesized amidoxime is primarily conducted via Fourier Transform Infrared (FTIR) spectroscopy. The disappearance of the sharp nitrile peak and the emergence of broad amidoxime bands confirm successful conversion[6][11].

Table 1: Reaction Optimization Parameters

| Parameter | Standard Grade Synthesis | Semiconductor Grade Synthesis | Causality / Effect |

| Base | NaOH or NaOEt | TMAH or 50% NH₂OH (aq) | Avoids metal-ion contamination in microelectronics. |

| Temperature | 75–80 °C | 70–80 °C | Overcomes steric hindrance of gem-diethyl groups. |

| Time | 4–6 hours | 6–8 hours | Ensures complete bis-amidoximation. |

| Solvent | Ethanol / Water (5:1) | Methanol / Water or Pure H₂O | Solubilizes both hydrophobic nitrile and hydrophilic NH₂OH. |

Table 2: FTIR Spectroscopic Validation Markers

| Functional Group | Wavenumber (cm⁻¹) | Observation Post-Reaction |

| Nitrile (C≡N) stretch | 2245 – 2250 | Disappears (indicates complete conversion) |

| Amidoxime (C=N) stretch | 1620 – 1650 | Appears (strong, sharp marker) |

| Amidoxime (N–O) stretch | 910 – 950 | Appears (distinct marker for oxime) |

| Amine/Hydroxyl (N–H / O–H) | 3300 – 3500 | Appears (broad, highly associated bonding) |

Synthesis Workflow Visualization

Workflow and mechanistic pathway for bis-amidoxime synthesis from this compound.

References

1. - Google Patents 2. - Google Patents 3. - MDPI Gels 4. - Taylor & Francis 5. - Elsevier

Sources

- 1. cellulosechemtechnol.ro [cellulosechemtechnol.ro]